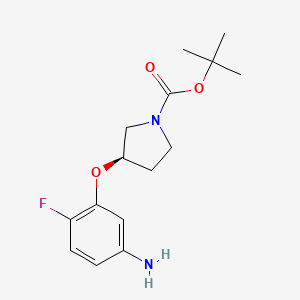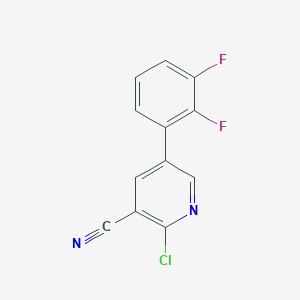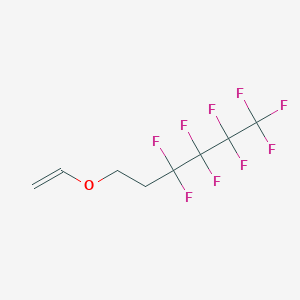
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated ether compound characterized by the presence of nine fluorine atoms and an ethenyloxy group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the reaction of a fluorinated alcohol with an ethenyl ether under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The ethenyloxy group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions challenging.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while reduction reactions could lead to partially defluorinated compounds.
Aplicaciones Científicas De Investigación
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential in medical imaging and as a contrast agent due to its unique fluorine content.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms imparts high electronegativity, which influences the compound’s reactivity and interactions with other molecules. The ethenyloxy group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorobutane
Uniqueness
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is unique due to its specific combination of fluorine atoms and the ethenyloxy group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated ethers. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and inert materials.
Propiedades
Número CAS |
63391-84-4 |
|---|---|
Fórmula molecular |
C8H7F9O |
Peso molecular |
290.13 g/mol |
Nombre IUPAC |
6-ethenoxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C8H7F9O/c1-2-18-4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2 |
Clave InChI |
LAFIDLOOPJPAPN-UHFFFAOYSA-N |
SMILES canónico |
C=COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






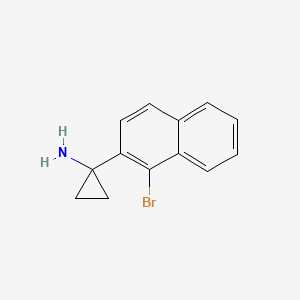
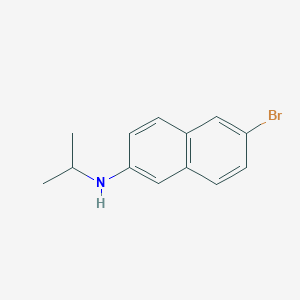
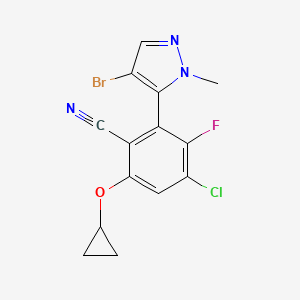
![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
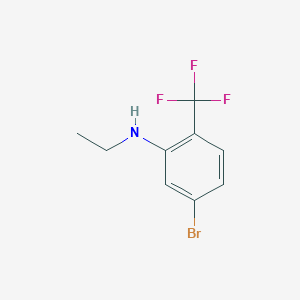
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
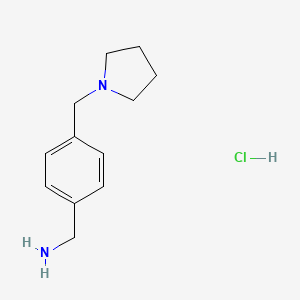
![Disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate](/img/structure/B12082175.png)
